3-{3-[(Oxan-2-yl)oxy]propoxy}pyridine is an organic compound characterized by a pyridine ring that is substituted with a propoxy group, which in turn is substituted with an oxan-2-yloxy group. This compound has gained attention in various fields, including medicinal chemistry and materials science, due to its unique structural properties and potential biological activities. The compound is identified by the CAS number 90055-03-1 and has a molecular formula of C13H19NO3, with a molecular weight of 237.29 g/mol.
The compound can be sourced from chemical suppliers and is classified as a pyridine derivative. Pyridines are heterocyclic compounds containing nitrogen in the aromatic ring, which contributes to their diverse chemical reactivity and biological activity. The specific structure of 3-{3-[(Oxan-2-yl)oxy]propoxy}pyridine allows it to participate in various chemical reactions, making it a valuable building block in organic synthesis.
The synthesis of 3-{3-[(Oxan-2-yl)oxy]propoxy}pyridine typically involves the reaction of pyridine derivatives with appropriate alkylating agents. One common method includes:
In an industrial setting, large-scale batch or continuous flow processes may be used for production, optimizing for high yield and purity through automated systems that control reaction parameters precisely.
The molecular structure of 3-{3-[(Oxan-2-yl)oxy]propoxy}pyridine features a pyridine ring connected to a propoxy group, which is further linked to an oxan-2-yloxy moiety. The unique arrangement of these substituents imparts distinct chemical properties.
Property | Value |
---|---|
CAS Number | 90055-03-1 |
Molecular Formula | C13H19NO3 |
Molecular Weight | 237.29 g/mol |
IUPAC Name | 3-[3-(oxan-2-yloxy)propoxy]pyridine |
InChI Key | ONRJRGKJVMLNKW-UHFFFAOYSA-N |
Canonical SMILES | C1CCOC(C1)OCCCOC2=CN=CC=C2 |
3-{3-[(Oxan-2-yl)oxy]propoxy}pyridine can undergo several types of chemical reactions:
These reactions are essential for modifying the compound's structure to enhance its biological activity or tailor it for specific applications in drug development.
The mechanism of action for 3-{3-[(Oxan-2-yl)oxy]propoxy}pyridine involves its interaction with specific molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction may lead to changes in cellular signaling pathways, affecting various biological processes.
The physical properties include solubility in organic solvents and stability under standard laboratory conditions. Specific data regarding melting point and boiling point may vary based on purity and environmental conditions.
The chemical properties encompass reactivity with nucleophiles and electrophiles due to the presence of functional groups within the molecule. The compound's ability to undergo oxidation and reduction further illustrates its versatility in synthetic chemistry.
CAS No.: 100572-96-1
CAS No.: 1910-41-4
CAS No.: 13463-39-3
CAS No.:
CAS No.: 73628-28-1